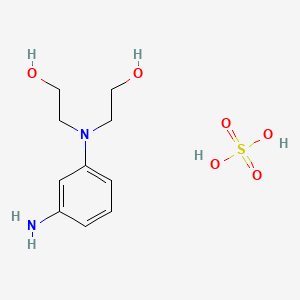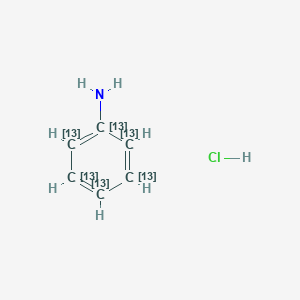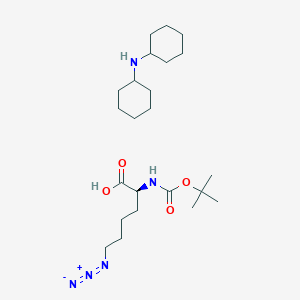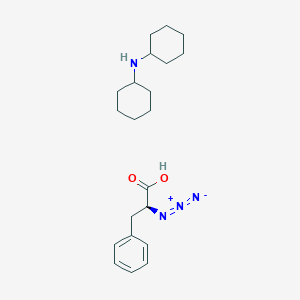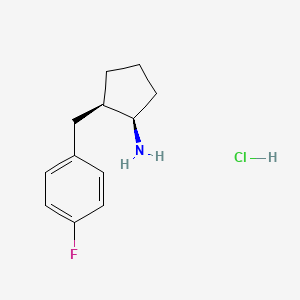![molecular formula C25H30O2Si B1528190 1-[4-[[Tert-butil(difenil)silil]oximetil]fenil]etanol CAS No. 1123169-56-1](/img/structure/B1528190.png)
1-[4-[[Tert-butil(difenil)silil]oximetil]fenil]etanol
Descripción general
Descripción
“1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol” is a chemical compound with the molecular formula C25H30O2Si and a molecular weight of 390.6 g/mol. It is also known as a tert-butyl(diphenyl)silyl ether , which is a type of protecting group used in organic chemistry .
Synthesis Analysis
The tert-butyl(diphenyl)silyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Molecular Structure Analysis
The InChI code for this compound is 1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3 .Chemical Reactions Analysis
The tert-butyl(diphenyl)silyl group is prized for its increased stability towards acidic conditions and nucleophilic species over the other silyl ether protecting groups . This can be thought of as arising from the extra steric bulk of the groups surrounding the silicon atom . The increased stability towards acidic hydrolysis and nucleophilic species allows for the TBDPS groups in a substrate to be retained while other silyl ethers are removed .Aplicaciones Científicas De Investigación
Síntesis de Compuestos Biológicamente Activos
Este compuesto sirve como precursor en la síntesis de moléculas biológicamente activas. Su estabilidad y reactividad lo hacen adecuado para construir estructuras complejas que se encuentran en productos naturales, los cuales a menudo exhiben propiedades anticancerígenas, antiinflamatorias y analgésicas .
Grupo Protector en Síntesis Orgánica
Debido a su grupo tert-butildifenilsilil (TBDPS), se utiliza como grupo protector para alcoholes en síntesis orgánica. Este grupo es particularmente valorado por su resistencia a condiciones ácidas y selectividad, lo cual es crucial en procesos sintéticos de múltiples pasos .
Desprotección Selectiva
El grupo TBDPS del compuesto se puede eliminar selectivamente en presencia de otros grupos funcionales sensibles, lo cual es esencial para la construcción gradual de moléculas orgánicas complejas .
Mejora de la Estabilidad de Intermediarios Farmacéuticos
Su incorporación en intermediarios farmacéuticos puede mejorar su estabilidad, haciéndolos más resistentes a la degradación durante el almacenamiento y la manipulación, lo que mejora la vida útil de los productos farmacéuticos .
Aplicaciones en Ciencia de Materiales
El motivo estructural de este compuesto se puede utilizar en el desarrollo de polímeros con alta permeabilidad al gas, lo cual es significativo en la creación de materiales avanzados para diversas aplicaciones industriales .
Catalizador y Reactivo en Reacciones Químicas
Puede actuar como catalizador o reactivo en reacciones químicas, facilitando transformaciones que de otra manera serían desafiantes, como la sililación selectiva de alcoholes y fenoles .
Herramienta de Investigación en Estudios Mecanísticos
Los investigadores pueden utilizar este compuesto para estudiar mecanismos de reacción, particularmente aquellos que involucran la formación y escisión de éteres de sililo, que son reacciones fundamentales en química orgánica .
Desarrollo de Electrónica Orgánica
Las propiedades electrónicas de este compuesto se pueden aprovechar en el desarrollo de dispositivos electrónicos orgánicos, como diodos orgánicos emisores de luz (OLED) y fotovoltaicos orgánicos (OPV), contribuyendo al avance de las tecnologías de energía renovable .
Mecanismo De Acción
Target of Action
The primary target of the compound 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is the hydroxyl groups present in various organic compounds . This compound, also known as a silylating reagent, is used in the protection of alcohols . It is designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols .
Mode of Action
The compound 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol interacts with its targets by forming a protective layer around the hydroxyl groups . This protective layer is introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of the compound . This interaction results in the formation of silyl ethers , which are more resistant to acidic conditions and nucleophilic species .
Biochemical Pathways
The compound 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol affects the biochemical pathways involving alcohols. By protecting the hydroxyl groups, it prevents them from undergoing unwanted reactions during synthetic transformations in organic chemistry . The downstream effects include increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .
Pharmacokinetics
The compound is known to have a high molecular weight of 3906 , which may impact its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol is the formation of stable silyl ethers . These ethers are more resistant to acidic conditions and nucleophilic species, allowing for the protection of hydroxyl groups during various synthetic transformations in organic chemistry .
Action Environment
The action, efficacy, and stability of 1-[4-[[Tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol can be influenced by various environmental factors. For instance, the compound is unaffected by treatment with 80% acetic acid, which catalyses the deprotection of certain types of ethers . It is also unaffected by 50% trifluoroacetic acid (TFA), and survives the harsh acidic conditions used to install and remove certain types of acetals . The compound’s stability may be affected by the presence of a fluoride source .
Propiedades
IUPAC Name |
1-[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30O2Si/c1-20(26)22-17-15-21(16-18-22)19-27-28(25(2,3)4,23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-18,20,26H,19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJOYIQSUXKDRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Benzyl-5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1528108.png)
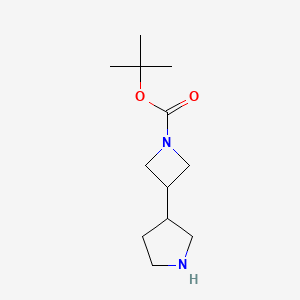
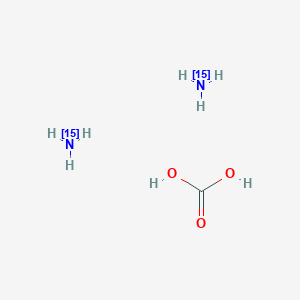
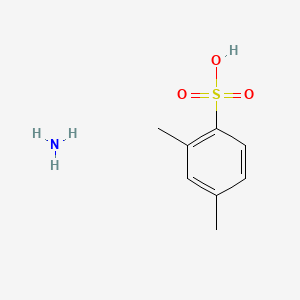
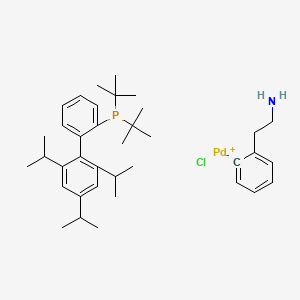
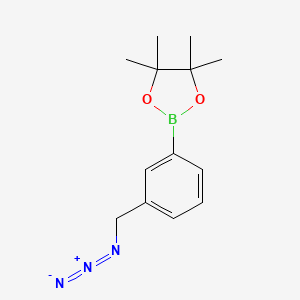
![Dipropyl({[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine](/img/structure/B1528115.png)
